Cas no 2680902-46-7 (benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate)

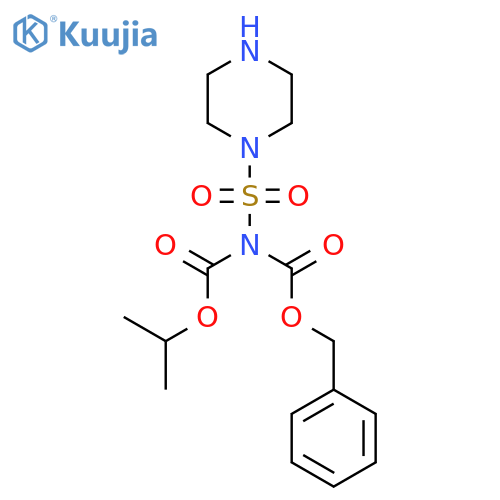

2680902-46-7 structure

商品名:benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate

benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680902-46-7

- benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate

- EN300-28302241

- benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate

-

- インチ: 1S/C16H23N3O6S/c1-13(2)25-16(21)19(26(22,23)18-10-8-17-9-11-18)15(20)24-12-14-6-4-3-5-7-14/h3-7,13,17H,8-12H2,1-2H3

- InChIKey: FMXZUZTZDYHNMQ-UHFFFAOYSA-N

- ほほえんだ: S(N(C(=O)OCC1C=CC=CC=1)C(=O)OC(C)C)(N1CCNCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 385.13075664g/mol

- どういたいしつりょう: 385.13075664g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 577

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 114Ų

benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302241-0.05g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28302241-0.1g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28302241-10.0g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28302241-0.25g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28302241-2.5g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28302241-0.5g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28302241-1g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28302241-5g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28302241-1.0g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28302241-5.0g |

benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |

2680902-46-7 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 |

benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

2680902-46-7 (benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量